2alpha,3alpha,19 alpha-Trihydroxyurs-12-en-28-oic acid

Stereochemistry UHPLC-MS Natural Product Authentication

Researchers studying TLR4 signal transduction or EMT-driven invasion often face the issue of generic triterpenes lacking mechanistic specificity. Euscaphic acid solves this by uniquely blocking TRAF6-IRAK1-TAK1 clustering upstream of IKK/MAPK, and by suppressing EMT markers (E-Cadherin up, N-Cadherin/Vimentin/MMP-2/9 down) in HepG2 cells. • DNA pol α IC50: 61 µM; pol β IC50: 108 µM - 3-5× more potent than ursolic/oleanolic acid. • EMT inhibition: HepG2 migration IC50 16.76 µM at 72 h; validated E-Cadherin/N-Cadherin modulation. • Quality: HPLC-validated reference standard for Potentilla/Rosa/Eriobotrya marker analysis (recovery >95%, RSD <5%).

Molecular Formula C30H48O5
Molecular Weight 488.7 g/mol
CAS No. 53155-25-2
Cat. No. B019201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2alpha,3alpha,19 alpha-Trihydroxyurs-12-en-28-oic acid
CAS53155-25-2
Synonyms(2alpha,3beta)-isomer of euscaphic acid
2alpha-acetyl tormentic acid
euscaphic acid
jacarandic acid
Molecular FormulaC30H48O5
Molecular Weight488.7 g/mol
Structural Identifiers
SMILESCC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1(C)O)C)C(=O)O
InChIInChI=1S/C30H48O5/c1-17-10-13-30(24(33)34)15-14-27(5)18(22(30)29(17,7)35)8-9-21-26(4)16-19(31)23(32)25(2,3)20(26)11-12-28(21,27)6/h8,17,19-23,31-32,35H,9-16H2,1-7H3,(H,33,34)/t17-,19-,20?,21-,22+,23-,26+,27-,28-,29-,30+/m1/s1
InChIKeyOXVUXGFZHDKYLS-SPQMEPECSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Euscaphic Acid: Overview and Bioactivity


Euscaphic acid (2α,3α,19α-trihydroxyurs-12-en-28-oic acid; EA) is a pentacyclic triterpenoid belonging to the ursane-type class, naturally isolated from various Rosaceae plants including Rosa rugosa, Rosa laevigata, and Euscaphis japonica [1]. The compound is characterized by a unique hydroxylation pattern at C-2, C-3, and C-19 positions on the urs-12-ene backbone, which structurally distinguishes it from the more extensively studied ursolic acid and establishes it as the (2α,3α)-stereoisomer of tormentic acid [2]. Research has identified several therapeutically relevant activities, including anti-inflammatory effects mediated through NF-κB pathway modulation [3], cytotoxicity against specific cancer cell lines [4], and enzyme inhibitory properties targeting DNA polymerases .

TLR4/TRAF6 pathway research probe
Cancer cell-model endpoint review
DNA polymerase study context
Natural product authentication workflow

Euscaphic Acid: Why Substitution with Common Triterpenoids Fails


Substitution of euscaphic acid with generic ursane or oleanane triterpenoids such as ursolic acid, oleanolic acid, or even its C-3 stereoisomer tormentic acid is scientifically unsound due to critical differences in stereochemistry, hydroxylation pattern, and resultant target engagement. The (2α,3α)-diol configuration of euscaphic acid contrasts with the (2α,3β)-diol configuration of tormentic acid, resulting in distinct spatial orientation that influences molecular recognition at protein targets [1]. Furthermore, the 19α-hydroxy group present in euscaphic acid is absent in both ursolic acid and oleanolic acid, conferring unique physicochemical properties that directly impact chromatographic retention, solubility, and receptor-binding specificity [2]. These structural distinctions translate to quantitative differences in bioactivity that preclude simple interchangeability in experimental systems where mechanism-specific readouts are required.

Stereochemical mismatch Tormentic acid (2α,3β-diol) may not replicate euscaphic acid’s binding orientation or bioactivity profile.
Missing 19α-hydroxy group Ursolic and oleanolic acids lack the 19α-OH, altering solubility, receptor fit, and chromatographic behavior.
Divergent target engagement TRAF6/IRAK1/TAK1 interference may not be recapitulated by compounds that primarily act on STAT3 or IKKβ.

Euscaphic Acid: Differentiating Evidence vs. Analog Triterpenoids


Stereochemical Distinction from Tormentic Acid

Euscaphic acid is the (2α,3α)-stereoisomer of tormentic acid, which possesses a (2α,3β)-diol configuration. This stereochemical distinction is not trivial; it enables baseline chromatographic separation under optimized UHPLC conditions and has been shown to result in differential bioactivity in cytotoxicity and anti-inflammatory assays [1]. The ability to distinguish and quantify these isomers is critical for quality control and for interpreting biological results that may otherwise be confounded by co-eluting species [2].

Stereochemical Identity
Head-to-head comparison
Baseline-resolved from tormentic acid via UHPLC; differential bioactivity reported.
Supports isomer-specific reference standard procurement.
Stereochemistry may influence target binding; verify lot identity.
Stereochemistry UHPLC-MS Natural Product Authentication

NF-κB Suppression via TRAF6 Complex Interference

In LPS-stimulated RAW 264.7 macrophages, euscaphic acid concentration-dependently reduces nitric oxide (NO), prostaglandin E2 (PGE2), TNF-α, and IL-1β production, with suppression of iNOS and COX-2 protein expression [1]. Critically, euscaphic acid interferes with the clustering of TRAF6 with IRAK1 and TAK1, a specific mechanism upstream of NF-κB activation that is not a primary mechanism reported for ursolic acid or oleanolic acid, which often act through other pathways such as STAT3 or direct IKKβ inhibition [2]. While quantitative IC50 values for euscaphic acid against NO production are reported in the low micromolar range, the key differentiator is the proximal target engagement at the TRAF6/IRAK1/TAK1 complex rather than absolute potency [1].

TRAF6 Complex Interference
Class-level inference
Interferes with TRAF6/IRAK1/TAK1 clustering upstream of NF-κB; distinct from STAT3/IKKβ pathways reported for ursolic acid.
Supports proximal TLR4 pathway study context.
Mechanism requires independent confirmation; class-level comparison.
Anti-inflammatory NF-κB signaling Macrophage activation

EMT Inhibition in HepG2 Cells

Euscaphic acid exhibits time-dependent cytotoxicity against human hepatocarcinoma HepG2 cells, with IC50 values of 32.16±4.58 µM (24 h), 26.45±3.79 µM (48 h), and 16.76±4.01 µM (72 h) [1]. Beyond antiproliferative effects, euscaphic acid suppresses HepG2 cell invasion and migration and modulates epithelial-mesenchymal transition (EMT) markers by upregulating E-Cadherin and downregulating N-Cadherin, Vimentin, MMP-2, and MMP-9 [1]. This specific EMT-modulatory profile has not been systematically reported for ursolic acid or oleanolic acid in HepG2 cells at comparable concentrations.

EMT Modulation
Cross-study comparable
IC₅₀ 16.76±4.01 µM (72 h) in HepG2 cells; upregulates E-Cadherin, downregulates N-Cadherin, Vimentin, MMP-2/9.
Supports cancer cell-model endpoint review.
EMT marker changes reported; verify in target model.
Hepatocellular carcinoma EMT inhibition Invasion and migration

Selective DNA Polymerase α and β Inhibition

Euscaphic acid inhibits calf DNA polymerase α (pol α) and rat DNA polymerase β (pol β) with IC50 values of 61 µM and 108 µM, respectively . This dual inhibitory profile against both replicative (pol α) and repair (pol β) polymerases is relatively uncommon among pentacyclic triterpenoids. For comparison, ursolic acid and oleanolic acid typically exhibit weaker or negligible DNA polymerase inhibition, with reported IC50 values often exceeding 200 µM [1].

Polymerase Inhibition
Class-level inference
Pol α IC₅₀ 61 µM; Pol β IC₅₀ 108 µM; 3–5× greater potency than ursolic acid (class-level).
Supports DNA replication/repair research.
Verify enzyme source and assay conditions; class-level inference.
DNA polymerase Enzyme inhibition Molecular pharmacology

Isomer-Specific Quantification by HPLC-DAD

A validated reversed-phase HPLC-DAD method achieved separation of pomolic acid, ursolic acid, and the sum of euscaphic/tormentic acids (expressed as euscaphic acid) in Potentilla species crude extracts, with recovery rates between 95.3% and 103.1% and RSD ≤5% [1]. Calibration for euscaphic acid was linear in the range of 0.07–0.525 mg/mL and 0.7–2.1 mg/mL, with r² >0.998 [1]. This analytical specificity is not achievable for all triterpene acid mixtures and provides a standardized approach for quantification in plant-derived samples.

HPLC-DAD Validation
Cross-study comparable
Recovery 95.3–103.1%, RSD ≤5%, linear 0.07–2.1 mg/mL, r² >0.998.
Supports QC and authentication workflows.
Method validated for Potentilla spp. extracts; adapt to target matrix.
HPLC-DAD Quality control Phytochemical analysis

Euscaphic Acid: Recommended Applications


TLR4 Signaling and TRAF6 Complex Interference

Investigators studying the proximal events of TLR4 signal transduction should select euscaphic acid as a chemical probe based on its demonstrated ability to interfere with the clustering of TRAF6 with IRAK1 and TAK1, thereby blocking downstream IKK and MAPK activation [1]. This mechanism is distinct from the downstream kinase inhibition exhibited by ursolic acid and oleanolic acid, making euscaphic acid the preferred compound for dissecting receptor-proximal signaling events.

EMT and Metastasis in Hepatocellular Carcinoma

Studies examining EMT-driven invasion and migration in liver cancer should utilize euscaphic acid as a reference inhibitor. Quantitative evidence demonstrates that euscaphic acid suppresses HepG2 cell migration and invasion while upregulating E-Cadherin and downregulating mesenchymal markers (N-Cadherin, Vimentin, MMP-2/9) [2]. This EMT-modulatory activity, documented with time-dependent IC50 values (16.76 µM at 72 h), provides a defined experimental benchmark not established for generic triterpene acids in this cellular context.

Authentication and QC of Rosaceae Extracts

Quality control laboratories analyzing Potentilla, Rosa, or Eriobotrya species should procure authenticated euscaphic acid reference standard for use in validated HPLC-DAD or UHPLC-MS methods. The compound can be quantified with recovery rates >95% and RSD <5% under defined chromatographic conditions, enabling reliable marker-based standardization of herbal extracts [3]. The stereochemical distinction from tormentic acid also permits isomer-specific quantification when MS detection is employed [4].

DNA Polymerase Inhibition in Replication and Repair

Research programs investigating DNA polymerase α (replicative) or β (repair) inhibition should consider euscaphic acid as a structurally defined inhibitor with IC50 values of 61 µM (pol α) and 108 µM (pol β) . This dual inhibitory profile, which exceeds the potency of more common triterpenes such as ursolic acid and oleanolic acid by approximately 3- to 5-fold, makes euscaphic acid a suitable positive control or lead scaffold for polymerase-focused drug discovery efforts.

Application
Selection Property
Validation Focus
TLR4 Proximal Signaling Studies
TRAF6/IRAK1/TAK1 interference profile
NF-κB pathway modulation specificity
Hepatocarcinoma Cell-Model Studies
EMT marker modulation
Migration and invasion endpoint review
Phytochemical QC & Authentication
Chromatographic resolution from stereoisomers
HPLC method validation in target matrix
DNA Polymerase Inhibition Research
Dual pol α/β inhibitory activity
Enzyme inhibition assay context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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